molecular formula C20H15N3O B5398687 N-(2-Naphthyl)-N'-(4-quinolinyl)urea

N-(2-Naphthyl)-N'-(4-quinolinyl)urea

Cat. No.: B5398687
M. Wt: 313.4 g/mol
InChI Key: OBFHGNDBFZPPMZ-UHFFFAOYSA-N
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Description

N-(2-Naphthyl)-N'-(4-quinolinyl)urea is a urea derivative featuring a 2-naphthyl group and a 4-quinolinyl moiety attached to the urea backbone. Urea derivatives are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and agrochemicals.

Properties

IUPAC Name

1-naphthalen-2-yl-3-quinolin-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(22-16-10-9-14-5-1-2-6-15(14)13-16)23-19-11-12-21-18-8-4-3-7-17(18)19/h1-13H,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFHGNDBFZPPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Naphthyl)-N’-(4-quinolinyl)urea typically involves the reaction of 2-naphthylamine with 4-quinolinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Naphthyl)-N’-(4-quinolinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline and naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid and 2-naphthoic acid, while reduction could produce 2-naphthylamine and 4-quinolinamine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which N-(2-Naphthyl)-N’-(4-quinolinyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table compares N-(2-Naphthyl)-N'-(4-quinolinyl)urea with similar urea derivatives, emphasizing substituent effects and molecular properties:

Compound Name Substituents Formula Molecular Weight Key Features Reference
N-(4-Cyanophenyl)-N'-phenylurea 4-Cyanophenyl, Phenyl C₁₄H₁₁N₃O 237.26 Electron-withdrawing cyano group enhances polarity
N-(4-Nitrophenyl)-N'-phenylurea 4-Nitrophenyl, Phenyl C₁₃H₁₁N₃O₃ 257.24 Nitro group increases reactivity and acidity
N-(4-Chlorophenyl)-N'-(2-phenoxyphenyl)urea 4-Chlorophenyl, 2-Phenoxyphenyl C₁₉H₁₅ClN₂O₂ 338.79 Chlorine and ether groups influence lipophilicity
N,N'-Bis(4-amino-2-methylquinolin-6-yl)urea Bis(4-amino-2-methylquinolinyl) C₂₁H₂₀N₆O 372.43 Dual quinolinyl groups enable chelation and bioactivity
N-(2-Chloroethyl)-N'-(2-naphthyl)urea 2-Chloroethyl, 2-Naphthyl C₁₃H₁₃ClN₂O 248.71 Chloroethyl group enhances alkylation potential
This compound 2-Naphthyl, 4-Quinolinyl C₂₀H₁₅N₃O 313.36 Aromatic bulk and heterocyclic rigidity

Substituent Effects on Properties

  • Electron-Withdrawing Groups: Nitro (C₆H₄NO₂) and cyano (C₆H₄CN) substituents (e.g., ) increase polarity and acidity, improving solubility in polar solvents.
  • Halogenation : Chlorine (e.g., ) enhances lipophilicity and may improve membrane permeability in biological systems.
  • Heterocyclic Moieties: Quinolinyl and pyrimidinyl groups (e.g., ) introduce planar rigidity, favoring interactions with aromatic protein residues or DNA.

Key Differentiators of this compound

  • Moderate Molecular Weight : At 313.36 g/mol, it balances solubility and bioavailability compared to bulkier analogs (e.g., ).
  • Synthetic Versatility : The absence of reactive halogens or nitro groups (unlike ) may reduce toxicity, making it safer for biological applications.

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